molecular formula C6H14Cl2N2OS B6316704 [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate CAS No. 2368828-64-0

[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate

Cat. No.: B6316704
CAS No.: 2368828-64-0
M. Wt: 233.16 g/mol
InChI Key: TUIGMRXBTLJSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 5-methyl-1,3-thiazole-4-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amine derivative. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final hydrate form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts and hydrates further enhances its utility in various research applications .

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-4-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH.H2O/c1-4(7)6-5(2)9-3-8-6;;;/h3-4H,7H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIGMRXBTLJSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(C)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.